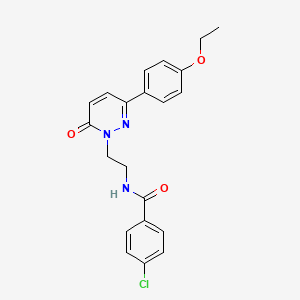

4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-2-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAJQVPIVQWTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine derivatives with diketones under reflux conditions.

Substitution Reactions: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

Amidation: The final step involves the formation of the benzamide by reacting the substituted pyridazinone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Ring

Compound A : 2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide

- Key differences: 2-chlorobenzyl and methyl groups on pyridazinone vs. 4-ethoxyphenyl in the target compound. Acetohydrazide side chain vs. chloro-benzamide in the target.

- The ethoxy group in the target compound may improve solubility and metabolic stability compared to methyl or halogenated substituents.

Compound B : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

- Key differences: 1,3,5-oxadiazine core vs. pyridazinone. Trichloromethyl and 4-chlorophenyl groups vs. ethoxyphenyl.

- Implications: The oxadiazine ring may confer different electronic properties, affecting reactivity and binding to biological targets.

Linker and Side Chain Modifications

Compound C : Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate

- Key differences :

- Piperazine-acetate side chain vs. ethyl-linked benzamide.

- Implications: Piperazine groups often enhance solubility and enable interactions with neurotransmitter receptors (e.g., acetylcholinesterase inhibition).

Bioisosteric Replacements and Prodrug Strategies

Compound D : Phosphate derivatives of pyridazinones (e.g., EP 3 785 714 A1)

- Key differences: Phosphate esters added to pyridazinone vs. unmodified hydroxyl group in the target compound.

- Implications :

- Phosphate groups are commonly used in prodrugs to enhance water solubility and oral absorption.

- The absence of a phosphate group in the target compound suggests it may require alternative formulation strategies for bioavailability.

Data Table: Structural and Functional Comparison

Biologische Aktivität

The compound 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a member of the pyridazine family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C21H23ClN3O3

- Molecular Weight : 413.5 g/mol

- CAS Number : 921513-84-0

Structural Characteristics

The compound features a 4-chloro substituent on the benzamide moiety and an ethoxyphenyl group linked through a pyridazine ring, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Studies have shown that related compounds can inhibit cholinesterase enzymes, which are crucial in neurotransmission and are implicated in diseases like Alzheimer's .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Binding Affinity Studies

Molecular docking studies reveal that this compound may bind effectively to specific receptors and enzymes, enhancing its potential as a therapeutic agent. Techniques such as enzyme inhibition assays have been utilized to measure binding affinities and inhibitory effects on target enzymes.

Cholinesterase Inhibition

A study conducted on pyridazine derivatives highlighted the cholinesterase inhibitory activity of similar compounds, indicating their potential use in treating neurodegenerative disorders. The inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in cognitive function enhancement .

Anticancer Research

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic strategies for preparing 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis :

- Pyridazinone Core Formation : Cyclization of hydrazine derivatives with diketones under reflux (e.g., using ethanol/HCl) to generate the 6-oxopyridazinone moiety .

- Ethoxyphenyl Introduction : Suzuki coupling or nucleophilic substitution to attach the 4-ethoxyphenyl group to the pyridazinone ring .

- Benzamide Conjugation : Amide coupling (e.g., EDC/HOBt) between the chloro-substituted benzoyl chloride and the ethylamine-linked pyridazinone intermediate .

- Optimization : Control temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and catalyst (Pd for coupling reactions). Monitor purity via HPLC and intermediates via -NMR .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

- Spectroscopic Techniques :

- -/-NMR: Assign protons (e.g., pyridazinone C=O at ~165 ppm) and ethoxyphenyl signals (OCHCH at ~1.3–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (expected ~380–400 g/mol based on analogs) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed efficacy in cellular assays)?

Methodological Answer:

Q. What computational approaches are effective for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve potency?

Methodological Answer:

- Systematic Substituent Screening :

- Replace 4-ethoxy with bulkier groups (e.g., tert-butyl) to enhance hydrophobic binding .

- Modify the chloro-benzamide moiety with electron-withdrawing groups (e.g., -CF) to stabilize π-π stacking .

- Activity Assays : Test analogs against HDAC1/2/3 isoforms and cancer cell lines (e.g., SKM-1) to correlate structural changes with IC shifts .

Q. What strategies improve the translation of in vitro findings to in vivo models?

Methodological Answer:

Q. How can multi-target effects (e.g., off-target kinase inhibition) be systematically evaluated?

Methodological Answer:

Q. What advanced analytical methods are critical for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Develop a validated method with deuterated internal standards to quantify plasma/tissue concentrations (LOQ <1 ng/mL) .

- Microscopy : Use confocal imaging with fluorescent probes to track subcellular localization (e.g., nuclear vs. cytoplasmic uptake) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.